Zirconium92

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zirconium-92 is an isotope of zirconium, a silvery-white metal. It has a mass number of 92, which means it has 92 nucleons (protons and neutrons combined). The atomic number of Zirconium-92 is 40, indicating it has 40 protons, and it has 52 neutrons . It is one of the five stable isotopes of zirconium, the others being Zirconium-90, Zirconium-91, Zirconium-94, and Zirconium-96 .

Synthesis Analysis

Zirconium, including Zirconium-92, is widely used in various fields of modern science and technology. It is recognized as a relatively cheap, low-toxicity, stable, green, and efficient catalyst for various important organic transformations . Zirconium-92 can be synthesized using various methods, including the wet oxidation method .Molecular Structure Analysis

The structural evolution of Zirconium-92 and other zirconium isotopes is complex and has been the subject of extensive research. Studies have used the interacting boson model with configuration mixing (IBM-CM) to understand the structural evolution of these isotopes .Chemical Reactions Analysis

Zirconium, including Zirconium-92, is known for its extreme corrosion resistance to many common acids and alkalis, which has promoted its application in chemical engineering . It also plays a role in various chemical reactions, particularly as a catalyst .Physical and Chemical Properties Analysis

Zirconium-92 is a hard, grayish-white, shiny metal. It has a melting point of 1854°C, a boiling point of 4406°C, and a density of 6.52 grams per cubic centimeter . It is also known for its unique physicochemical properties, including its extreme corrosion resistance and high catalytic performance .Mechanism of Action

In the context of its use in nuclear power plants, Zirconium-92 acts as a highly selective potassium removing agent . It preferentially exchanges potassium for hydrogen and sodium, reducing the concentration of free potassium in the gastrointestinal lumen and thereby lowering serum potassium levels .

Future Directions

Properties

CAS No. |

14392-15-5 |

|---|---|

Molecular Formula |

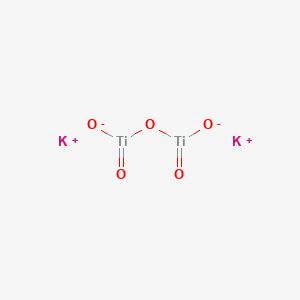

C2H4K4O7P2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.